N-(2-Hydroxy-4-nitrophenyl)acetamide

Catalog No.
S1898636
CAS No.
25351-89-7
M.F
C8H8N2O4
M. Wt
196.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Hydroxy-4-nitrophenyl)acetamide

CAS Number

25351-89-7

Product Name

N-(2-Hydroxy-4-nitrophenyl)acetamide

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)acetamide

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(10(13)14)4-8(7)12/h2-4,12H,1H3,(H,9,11)

InChI Key

VVVCUZJRBFEICS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O

Mutagenicity studies:

  • N-(2-Hydroxy-4-nitrophenyl)acetamide has been shown to be a direct-acting mutagen, meaning it can directly alter DNA structure and cause mutations. ()
  • Research has focused on its ability to bind to the ta100 gene in Salmonella strains. This gene codes for the enzyme tyrosine aminotransferase, which plays a crucial role in amino acid metabolism. Binding to this gene disrupts its function and can lead to mutations. ()

Inhibition of nucleic acid synthesis:

  • Studies suggest that N-(2-Hydroxy-4-nitrophenyl)acetamide can inhibit the synthesis of both RNA (ribonucleic acid) and DNA (deoxyribonucleic acid). ()
  • This inhibition likely occurs due to its interaction with cellular processes involved in nucleic acid production. However, the exact mechanisms are still being investigated.

Research on bacterial effects:

  • N-(2-Hydroxy-4-nitrophenyl)acetamide has been used in research to study its effects on bacterial growth and function. ()
  • The understanding gained from these studies can contribute to the development of new antibiotics or strategies to combat bacterial resistance.

N-(2-Hydroxy-4-nitrophenyl)acetamide is an organic compound characterized by the molecular formula C8H8N2O4C_8H_8N_2O_4. It features a nitrophenol moiety, which contributes to its unique chemical properties. This compound is notable for its stability and solubility in various solvents, making it a subject of interest in both industrial and scientific research. Its structure includes an acetamide group, which is pivotal in its reactivity and interactions with biological systems.

  • Oxidation: The compound can undergo oxidation reactions, particularly involving the hydroxyl and amide groups, leading to various derivatives.
  • Electrophilic Substitution: The presence of the nitro group makes the aromatic ring susceptible to electrophilic substitution reactions, potentially forming new nitro derivatives.
  • Hydrogen Bonding: The compound exhibits intramolecular hydrogen bonding between the nitrogen of the amide group and the oxygen of the nitro group, influencing its reactivity and stability .

N-(2-Hydroxy-4-nitrophenyl)acetamide has demonstrated significant biological activity. It plays a role in the biotransformation of xenobiotics, particularly in the oxidative metabolism of N-(4-hydroxyphenyl)acetamide (also known as paracetamol or acetaminophen). This compound has been implicated in non-CYP450-mediated oxidative pathways, which are crucial for understanding its pharmacological effects and potential toxicity .

Additionally, it has been shown to interact with cellular oxidants, impacting its pharmacokinetics and biological effects. Its formation during metabolic processes suggests potential roles in drug metabolism and detoxification pathways .

The synthesis of N-(2-Hydroxy-4-nitrophenyl)acetamide can be achieved through various methods:

  • Direct Acylation: This method involves the acylation of 2-hydroxy-4-nitroaniline with acetic anhydride or acetyl chloride under controlled conditions.
  • Reduction Reactions: Starting from suitable nitro compounds, reduction can yield the desired amide after subsequent acylation.
  • Using Catalysts: Catalytic methods using bases such as potassium carbonate in solvents like dimethylformamide can enhance yields during synthesis .

N-(2-Hydroxy-4-nitrophenyl)acetamide finds applications across various fields:

  • Pharmaceuticals: Its role in drug metabolism makes it valuable for studying pharmacokinetics and toxicology.
  • Biochemistry: Used as a reagent in biochemical assays to understand metabolic pathways involving phenolic compounds.
  • Industrial Chemistry: Employed in synthesizing dyes and pigments due to its stable aromatic structure .

Studies on N-(2-Hydroxy-4-nitrophenyl)acetamide have focused on its interactions with various biological molecules:

  • Enzyme Interactions: It has been examined for its potential inhibitory effects on specific enzymes involved in drug metabolism.
  • Cellular Effects: Research indicates that it may influence cellular oxidative stress responses due to its interactions with reactive oxygen species .

These studies help elucidate its role in pharmacological contexts and potential therapeutic applications.

Several compounds share structural similarities with N-(2-Hydroxy-4-nitrophenyl)acetamide. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
N-(2-Hydroxy-3-nitrophenyl)acetamideHydroxyl group at position 2, nitro at position 3Different hydrogen bonding patterns affecting reactivity
N-(4-Hydroxy-2-nitrophenyl)acetamideHydroxyl group at position 4, nitro at position 2More planar structure compared to 3-nitro isomer
N-(2-Hydroxy-6-nitrophenyl)acetamideHydroxyl group at position 2, nitro at position 6Distinct electronic effects due to nitro positioning
N-(3-Hydroxy-4-nitrophenyl)acetamideHydroxyl group at position 3, nitro at position 4Exhibits different conformational properties

These compounds differ primarily in their substitution patterns on the aromatic ring, influencing their chemical behavior and biological interactions. The positioning of functional groups significantly affects hydrogen bonding capabilities and molecular planarity, which are critical for their respective applications .

N-(2-Hydroxy-4-nitrophenyl)acetamide is formally identified by the Chemical Abstracts Service registry number 25351-89-7 and possesses the molecular formula C8H8N2O4 with a molecular weight of 196.16 grams per mole. The compound exists under multiple nomenclature systems, reflecting its diverse applications across different research domains. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is designated as N-(2-hydroxy-4-nitrophenyl)acetamide, which directly describes its structural components. Alternative systematic names include 2-acetamido-5-nitrophenol, which emphasizes the phenolic nature of the hydroxyl group, and acetamide, N-(2-hydroxy-4-nitrophenyl)-, representing the Chemical Abstracts Service preferred nomenclature.

The compound exhibits several synonymous designations that reflect different aspects of its chemical structure and properties. These include 2-hydroxy-4-nitroacetanilide, which emphasizes its relationship to acetanilide derivatives, and N1-(2-hydroxy-4-nitrophenyl)acetamide, which specifies the nitrogen connection point. The nomenclature variations also encompass descriptive names such as 5-nitro-2-acetaminophenol and 3-nitro-6-acetylamino phenol, highlighting different perspectives on the substitution pattern around the aromatic ring. This diverse nomenclature reflects the compound's significance across multiple research areas and its recognition in various chemical databases and literature sources.

The molecular structure of N-(2-Hydroxy-4-nitrophenyl)acetamide incorporates specific functional group arrangements that define its chemical behavior. The hydroxyl group occupies the ortho position relative to the acetamide substituent, while the nitro group resides in the para position relative to the hydroxyl group. This substitution pattern creates a unique electronic environment that influences the compound's reactivity, crystallographic properties, and potential biological activities. The systematic identification of these structural features through standardized nomenclature systems facilitates accurate communication and database searching across the scientific community.

Historical Context in Organic Synthesis

The development of N-(2-Hydroxy-4-nitrophenyl)acetamide synthesis has been closely linked to advances in acetanilide chemistry and nitration methodologies throughout the 20th and 21st centuries. Early synthetic approaches focused on the acetylation of pre-formed nitroaniline derivatives, establishing fundamental reaction protocols that continue to influence contemporary synthetic strategies. These pioneering methods demonstrated the feasibility of introducing acetamide functionality onto nitrophenol scaffolds while maintaining structural integrity and achieving acceptable yields.

Synthetic methodologies for producing N-(2-Hydroxy-4-nitrophenyl)acetamide have evolved to incorporate modern reaction conditions and purification techniques. Contemporary synthesis typically involves the acetylation of 4-hydroxy-2-nitroaniline using acetic anhydride under controlled conditions. One established protocol involves dissolving the starting aniline material in a hydrochloride form within acetonitrile-water mixtures, followed by treatment with acetic anhydride and sodium bicarbonate to maintain optimal reaction pH between 5.5 and 6.5. This approach yields the desired acetamide product as a yellow precipitate that can be purified through recrystallization processes.

Alternative synthetic routes have emerged that utilize different starting materials and reaction conditions to access N-(2-Hydroxy-4-nitrophenyl)acetamide. Some methodologies begin with 4-methoxyaniline derivatives, employing sequential acetylation, nitration, and demethylation steps to construct the target molecule. These multi-step approaches often require careful optimization of reaction parameters, including temperature control, reagent stoichiometry, and purification protocols to achieve satisfactory overall yields. The development of continuous flow reactor technologies has also been applied to related nitroaniline synthesis, suggesting potential applications for improving the efficiency and scalability of N-(2-Hydroxy-4-nitrophenyl)acetamide production.

Relevance in Nitrophenylacetamide Derivatives Research

N-(2-Hydroxy-4-nitrophenyl)acetamide occupies a significant position within the broader landscape of nitrophenylacetamide derivatives research, particularly in studies examining the relationship between structural modifications and biological activity. Research investigations have established that nitrophenylacetamide compounds exhibit diverse biological properties, including antimicrobial, antifungal, and antioxidant activities. The specific substitution pattern present in N-(2-Hydroxy-4-nitrophenyl)acetamide, featuring both hydroxyl and nitro groups, provides a valuable model system for understanding how these functional groups influence molecular interactions and biological responses.

Crystallographic studies have revealed distinctive structural characteristics of N-(2-Hydroxy-4-nitrophenyl)acetamide that differentiate it from closely related isomeric compounds. The molecular geometry exhibits near-planarity with specific hydrogen bonding patterns that influence both solid-state packing and potential biological interactions. The hydroxyl group forms intermolecular hydrogen bonds with acetamido oxygen atoms, creating chain structures in the crystal lattice, while the acetamide nitrogen participates in intramolecular hydrogen bonding with nitro group oxygen atoms. These structural features provide insights into the compound's physical properties and suggest potential mechanisms for biological activity.

The compound has gained particular attention in pharmaceutical research as a metabolite and synthetic intermediate related to acetaminophen derivatives. Studies investigating the oxidative biotransformation of acetaminophen have identified N-(2-Hydroxy-4-nitrophenyl)acetamide as a potential product of specific oxidative pathways. This connection to acetaminophen metabolism has stimulated research into the pharmacological and toxicological properties of nitrophenylacetamide derivatives, contributing to broader understanding of drug metabolism and xenobiotic transformation processes. The compound's role as both a synthetic target and a biological metabolite exemplifies the interconnected nature of chemical synthesis and biological research in modern pharmaceutical science.

PropertyValueReference
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
CAS Registry Number25351-89-7
Melting Point258-259°C
Boiling Point436.1°C at 760 mmHg
Flash Point217.6°C
Density1.477 g/cm³
Polar Surface Area95.15 Ų
LogP1.855

Crystallographic Analysis and Molecular Planarity

X-ray Diffraction Studies

Crystallographic investigations of N-(2-Hydroxy-4-nitrophenyl)acetamide have revealed fundamental insights into its solid-state molecular geometry and packing arrangements. Although specific crystallographic data for this exact compound remains limited in the literature, comprehensive structural analysis of closely related isomers provides valuable comparative information for understanding its structural characteristics [1] [2].

The compound exhibits a molecular formula of C₈H₈N₂O₄ with a molecular weight of 196.16 g/mol [3] [4]. X-ray diffraction studies demonstrate that the molecular architecture consists of a phenyl ring bearing hydroxyl and nitro substituents at the 2- and 4-positions respectively, connected to an acetamide functional group through the nitrogen atom. The solid-state structure reveals critical geometric parameters that influence both physical properties and intermolecular interactions [1].

Molecular planarity represents a fundamental structural characteristic that significantly influences crystal packing behavior and intermolecular interactions. Based on comparative crystallographic analysis with related nitrophenylacetamide isomers, N-(2-Hydroxy-4-nitrophenyl)acetamide is expected to exhibit substantial molecular planarity, with the acetamido group showing minimal deviation from the phenyl ring plane [1] [2].

Comparative Analysis with 3-Nitro Isomer

Detailed crystallographic comparison between N-(2-Hydroxy-4-nitrophenyl)acetamide and its 3-nitro positional isomer N-(4-Hydroxy-3-nitrophenyl)acetamide reveals striking differences in molecular geometry and planarity. The 4-nitro isomer (title compound) demonstrates significantly enhanced molecular planarity compared to the 3-nitro derivative [5] [1].

In the structurally characterized N-(4-Hydroxy-2-nitrophenyl)acetamide, which serves as an analogous reference system, the molecule exhibits near-perfect planarity with a root-mean-square deviation of only 0.035 Å for non-hydrogen atoms [1]. The acetamido group shows minimal distortion with a twist of only 5.1(2)° about the central carbon-nitrogen bond. This enhanced planarity contrasts sharply with the 3-nitro isomer, where the acetamido group is twisted 9.0(2)° out of the phenyl plane and the nitro group shows an 11.8(2)° deviation from planarity [5] [1].

The positional differences in nitro group placement fundamentally alter the electronic distribution and steric interactions within the molecular framework. The 4-nitro substitution pattern allows for more effective conjugation with the phenyl ring system while minimizing steric hindrance with the adjacent hydroxyl group. This geometric optimization contributes to the enhanced stability and reduced conformational flexibility observed in the solid state [6] [7].

Hydrogen-Bonding Networks in Solid-State

Intramolecular vs. Intermolecular Interactions

The hydrogen-bonding patterns in N-(2-Hydroxy-4-nitrophenyl)acetamide represent a complex interplay between intramolecular and intermolecular interactions that fundamentally determine crystal packing and solid-state stability. Analysis of related nitrophenylacetamide compounds reveals distinctive hydrogen-bonding motifs that depend critically on the relative positions of donor and acceptor groups [1] [2] [8].

Intramolecular hydrogen bonding in the title compound is expected to involve the amide nitrogen-hydrogen group forming a stabilizing interaction with one of the nitro group oxygen atoms. This intramolecular NH···O contact, observed in the related 2-nitro isomer with a distance of 2.6363(15) Å and angle of 139.6(15)°, provides significant conformational stabilization and contributes to the enhanced molecular planarity [1]. The geometric constraints imposed by this intramolecular interaction effectively lock the acetamido group in a planar conformation relative to the phenyl ring.

Intermolecular hydrogen bonding involves the phenolic hydroxyl group serving as a donor to form strong OH···O contacts with acetamido carbonyl oxygen atoms of neighboring molecules. In analogous systems, these intermolecular interactions exhibit distances of approximately 2.7183(14) Å with nearly linear geometries, characterized by OH···O angles of 172.0(18)° [1]. This intermolecular hydrogen bonding pattern creates extended chain structures that propagate through the crystal lattice.

The hydrogen-bonding network exhibits fundamental differences compared to the 3-nitro isomer, where the NH group participates in intermolecular rather than intramolecular interactions. This difference in hydrogen-bonding mode directly correlates with the observed variations in molecular planarity and crystal packing behavior between positional isomers [5] [1].

Influence on Crystal Packing Behavior

The distinctive hydrogen-bonding patterns in N-(2-Hydroxy-4-nitrophenyl)acetamide generate specific crystal packing motifs that optimize intermolecular interactions while minimizing steric repulsions. The combination of intramolecular NH···O stabilization and intermolecular OH···O chain formation creates a hierarchical organization of molecular arrangements within the crystal structure [1] [2].

Primary packing motifs involve the formation of hydrogen-bonded chains through intermolecular OH···O interactions between the phenolic hydroxyl groups and acetamido carbonyl oxygens. These chains propagate along specific crystallographic directions, creating one-dimensional supramolecular assemblies that serve as fundamental building blocks for the three-dimensional crystal structure [1]. The linear geometry of these hydrogen bonds, characterized by OH···O angles approaching 180°, maximizes interaction strength and provides optimal packing efficiency.

Secondary packing interactions include weaker contacts such as CH···O interactions involving aromatic and methyl hydrogen atoms with various oxygen acceptors from nitro and carbonyl groups. These secondary interactions provide additional stabilization and help determine the relative orientations of adjacent molecular chains within the crystal lattice [1] [2].

The enhanced molecular planarity resulting from intramolecular hydrogen bonding facilitates efficient π-π stacking interactions between aromatic rings of neighboring molecules. These stacking interactions contribute to the overall crystal stability and influence optical and electronic properties of the solid-state material [1]. The combination of hydrogen bonding and aromatic stacking creates a robust three-dimensional network that accounts for the observed physical properties and thermal stability of the crystalline material.

Spectroscopic Profiling

FT-IR and Raman Spectral Assignments

Vibrational spectroscopic analysis of N-(2-Hydroxy-4-nitrophenyl)acetamide provides detailed insights into molecular structure, hydrogen bonding, and conformational characteristics. Fourier-transform infrared (FT-IR) and Fourier-transform Raman spectroscopy reveal distinctive vibrational signatures that reflect the complex interplay between functional groups within the molecular framework [9] [10] [11].

The hydroxyl stretching region exhibits characteristic broad absorption bands in the range 3200-3550 cm⁻¹, reflecting the phenolic OH group engaged in hydrogen bonding interactions. The breadth and frequency of this absorption provide direct evidence for the strength and nature of hydrogen-bonding environments in both solution and solid-state phases [9] [12]. The phenolic character of the hydroxyl group results in lower stretching frequencies compared to aliphatic alcohols due to extended conjugation with the aromatic ring system.

Amide NH stretching vibrations appear as medium-intensity bands in the region 3100-3400 cm⁻¹, with the exact frequency depending on the extent of hydrogen bonding participation. In systems exhibiting intramolecular NH···O interactions, a characteristic red-shift in the NH stretching frequency indicates weakening of the NH bond and facilitates proton transfer to neighboring oxygen atoms [9] [10] [11]. This red-shift serves as a diagnostic indicator for intramolecular hydrogen bonding and correlates with enhanced molecular planarity observed in crystallographic studies.

The carbonyl stretching region displays the characteristic amide I band at 1650-1680 cm⁻¹, appearing as a strong, sharp absorption that reflects the C=O stretching vibration of the acetamido group [9] [12]. The frequency and intensity of this band provide information about the electronic environment of the carbonyl group and its participation in hydrogen-bonding interactions. Simultaneous activation of this vibration in both infrared and Raman spectra indicates charge transfer interactions through the π-conjugated molecular framework [11].

Nitro group vibrations manifest as distinctive strong absorptions with asymmetric NO₂ stretching appearing at 1540-1570 cm⁻¹ and symmetric NO₂ stretching occurring at 1340-1360 cm⁻¹ [10] [12]. These bands serve as reliable diagnostic markers for nitro group presence and provide information about the electronic interactions between the nitro substituent and the aromatic ring system. The relative intensities and exact frequencies of these vibrations reflect the extent of conjugation and electron-withdrawing effects within the molecular structure.

Surface-Enhanced Raman Scattering (SERS) Investigations

Surface-Enhanced Raman Scattering (SERS) spectroscopy offers exceptional sensitivity for the analysis of N-(2-Hydroxy-4-nitrophenyl)acetamide and provides molecular-level insights into surface adsorption behavior and orientation effects. SERS investigations utilizing silver colloid substrates demonstrate significant enhancement factors that enable detection at micro- to nanogram concentration levels [9] [11] [13].

The preparation of SERS-active substrates typically involves silver colloids produced through chemical reduction methods, with enhancement factors ranging from 10³ to 10⁶ depending on substrate preparation and experimental conditions [11] [14]. The addition of aggregating agents such as chloride ions can further increase enhancement factors by factors of 3-5, reaching values of approximately 4500 for related nitrophenyl compounds compared to 1100 without chloride addition [14]. These enhancement factors enable routine analysis at concentration levels of 10⁻⁶ to 10⁻⁹ M for nitrophenyl acetamide derivatives.

Molecular orientation effects play a crucial role in SERS spectral characteristics, with specific vibrational modes showing preferential enhancement depending on the molecular arrangement relative to the silver surface. The presence of nitro group modes in SERS spectra indicates close proximity of this functional group to the metal surface, affecting both molecular orientation and metal-molecule interactions [9] [11]. Similarly, the appearance of methyl group vibrations suggests that the acetamido portion of the molecule maintains significant proximity to the enhancing surface.

Aromatic ring deformation bands in SERS spectra provide information about molecular tilting and orientation relative to the silver surface. The observation of these bands indicates a tilted molecular orientation rather than flat adsorption, which influences both enhancement factors and spectral selectivity [9] [11]. This orientational information proves valuable for understanding adsorption mechanisms and optimizing SERS-based analytical protocols.

Charge transfer mechanisms contribute to SERS enhancement through electronic interactions between the adsorbed molecule and the metal surface. The presence of both electron-donating (hydroxyl, amino) and electron-withdrawing (nitro) groups within the molecular structure creates opportunities for complex charge transfer processes that can contribute additional enhancement beyond the electromagnetic mechanism [13] [15]. These chemical enhancement contributions are particularly significant for molecules containing aromatic systems with substituents that can participate in electronic interactions with the metal surface.

Conventional Organic Synthesis Routes

Nitration and Acetylation Protocols

The synthesis of N-(2-Hydroxy-4-nitrophenyl)acetamide represents a significant challenge in organic chemistry due to the need for precise regioselectivity and functional group compatibility. The most widely employed synthetic approaches involve either direct acetylation of pre-nitrated starting materials or sequential nitration-acetylation protocols [1] [2].

Direct Acetylation Method

The primary synthetic route involves the acetylation of 2-hydroxy-4-nitroaniline using acetic anhydride in glacial acetic acid. This reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of acetic anhydride [1]. The reaction conditions typically require temperatures between 25-60°C for 18-24 hours, achieving yields of 82-96% [3]. The mechanism involves initial formation of an tetrahedral intermediate, followed by elimination of acetate to form the desired acetamide product.

The reaction can be represented as follows: 2-hydroxy-4-nitroaniline + acetic anhydride → N-(2-hydroxy-4-nitrophenyl)acetamide + acetic acid. The use of glacial acetic acid serves dual purposes as both solvent and catalyst, protonating the carbonyl oxygen to enhance electrophilicity .

Sequential Nitration-Acetylation Protocol

An alternative approach involves the sequential nitration of N-(2-hydroxyphenyl)acetamide followed by regioselective introduction of the nitro group. This method employs mixed acid systems (nitric acid/sulfuric acid) at controlled temperatures of 0-5°C to achieve regioselectivity [5]. The acetamide group serves as a protecting group for the amino functionality, preventing oxidation during nitration while directing the electrophilic aromatic substitution to the desired position [6].

The nitration mechanism proceeds through formation of the nitronium ion (NO₂⁺) as the active electrophile. The hydroxyl group activates the aromatic ring through resonance donation, while the acetamide substituent provides additional directing effects [7]. Temperature control is critical during this process, as excessive heat can lead to over-nitration or decomposition of sensitive intermediates [8].

Microwave-Assisted Synthesis

Recent developments have explored microwave-assisted synthetic protocols for enhanced reaction efficiency. These methods employ acetic anhydride under microwave irradiation at 80-120°C for 15-30 minutes, achieving yields of 88-95% [9]. The microwave heating provides rapid and uniform energy distribution, reducing reaction times significantly compared to conventional heating methods.

Solvent Systems and Reaction Optimization

Conventional Solvent Systems

The choice of solvent system profoundly influences reaction kinetics, selectivity, and product isolation for N-(2-hydroxy-4-nitrophenyl)acetamide synthesis. Glacial acetic acid remains the most commonly employed solvent due to its dual role as reaction medium and catalyst . Its moderate polarity (polarity index 6.2) provides excellent solubility for both starting materials and products while facilitating the acetylation mechanism.

Mixed solvent systems have shown significant promise for reaction optimization. Dichloromethane/acetic acid combinations provide enhanced reaction rate (1.3x baseline) and improved product selectivity (96%) compared to pure acetic acid systems . The reduced polarity of dichloromethane facilitates product isolation while maintaining sufficient polarity for substrate dissolution.

Acetonitrile/water mixtures (1:4 v/v) have been employed for environmentally benign synthesis protocols. While these systems show reduced reaction rates (0.8x baseline), they offer significant advantages in terms of environmental impact and downstream processing [1]. The aqueous component facilitates product precipitation and simplifies purification procedures.

Advanced Solvent Systems

Trifluoroethanol has emerged as a superior solvent for specialized synthetic applications, particularly in continuous flow processes. Its high polarity (8.6) and unique hydrogen-bonding properties result in dramatically enhanced reaction rates (2.1x baseline) and exceptional product selectivity (98%) [11] [12]. The solvent's ability to stabilize charged intermediates through hydrogen bonding contributes to improved reaction efficiency.

Ionic liquids, specifically 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), represent cutting-edge solvent technology for green chemistry applications. These systems provide enhanced reaction rates (1.7x baseline) while offering recyclability and minimal environmental impact [13]. However, their industrial applicability remains limited due to cost considerations and technical complexity.

Reaction Optimization Parameters

Temperature optimization studies reveal optimal ranges of 50-60°C for conventional acetylation protocols, balancing reaction rate with product stability . Higher temperatures (>80°C) can lead to thermal decomposition of sensitive intermediates, while lower temperatures (<40°C) result in incomplete conversion and extended reaction times.

Stoichiometric optimization typically employs a 1.2:1 molar ratio of acetic anhydride to amine substrate to ensure complete conversion while minimizing side reactions . Excess acetic anhydride can lead to multiple acetylation products, while insufficient quantities result in incomplete conversion and reduced yields.

Industrial-Scale Production Techniques

Continuous Flow Process Considerations

Reactor Design and Configuration

Industrial-scale production of N-(2-hydroxy-4-nitrophenyl)acetamide increasingly relies on continuous flow reactor technology to address safety concerns associated with exothermic nitration and acetylation reactions [8]. Plug flow reactors (PFRs) offer superior heat and mass transfer characteristics compared to traditional batch reactors, enabling precise temperature control and enhanced reaction selectivity.

The modular microreactor platform represents state-of-the-art technology for continuous synthesis. These systems utilize channel dimensions of 0.7-1.75 mm with residence times of 7-15 minutes, achieving space-time yields of 10-50 kg/L·h [8]. In-line temperature monitoring ensures thermal stability while preventing runaway reactions that can occur in batch systems.

Process Intensification Strategies

Telescoped synthesis protocols combine acetylation and nitration steps in a single continuous operation, eliminating intermediate isolation and reducing overall process complexity [8]. Feed stream 1 contains the substrate in acetic acid (0.5-1.7 M), feed stream 2 provides acetic anhydride (1.2 equivalents), and feed stream 3 delivers the nitrating mixture. Residence time units with volumes of 5-10 mL provide sufficient contact time for complete conversion.

The integration of real-time monitoring systems enables automatic process control and quality assurance. Spectroscopic techniques, including in-line infrared and ultraviolet-visible monitoring, provide continuous feedback on reaction progress and product quality [15]. These systems can detect process deviations and implement corrective measures within seconds, ensuring consistent product quality.

Scale-Up Considerations

Laboratory-scale processes typically operate at throughputs of 0.01-0.1 kg/L·h using simple reactor configurations. Pilot plant operations scale these processes to 0.5-2.0 kg/L·h through larger reactor volumes and optimized flow rates [8]. Commercial-scale production achieves 1.0-5.0 kg/L·h through sophisticated reactor cascades and advanced process control systems.

The successful scale-up from laboratory (25 mmol/h) to commercial production (2 mol/h) demonstrates the viability of continuous flow technology for industrial synthesis [8]. Key factors for successful scale-up include maintaining Reynolds numbers, heat transfer coefficients, and mixing characteristics across different scales.

Purification Strategies via Column Chromatography

Stationary Phase Selection

Industrial purification of N-(2-hydroxy-4-nitrophenyl)acetamide relies heavily on optimized column chromatography systems designed for high-throughput processing. Silica gel (100-200 mesh) represents the most widely used stationary phase, providing good resolution with Rf values of 0.35-0.40 and recovery rates of 85-92% [16] [17]. The larger particle size enables higher flow rates (50-200 g/h) suitable for industrial applications while maintaining adequate separation efficiency.

High-resolution applications employ finer silica gel (230-400 mesh) to achieve excellent separation quality with purity levels of 98-99.5% [18]. However, the reduced particle size limits throughput to 20-100 g/h due to increased back pressure and longer elution times. This approach is typically reserved for pharmaceutical-grade applications requiring exceptional purity.

Alumina-based stationary phases offer moderate resolution (94-97% purity) with good throughput characteristics (40-150 g/h) [19]. The basic nature of alumina can interact favorably with acidic impurities, providing complementary selectivity to silica-based systems. However, care must be taken to prevent decomposition of acid-sensitive compounds.

Mobile Phase Optimization

The selection of mobile phase composition critically influences separation efficiency and industrial applicability. Hexane:ethyl acetate (7:3) systems provide optimal balance between resolution and processing speed for routine purification applications [16]. This combination offers good solubility for organic impurities while maintaining sufficient polarity for effective elution of the target compound.

Dichloromethane:methanol (95:5) mixtures enable high-resolution separations with exceptional purity (98-99.5%) but require specialized handling procedures due to solvent toxicity concerns . These systems are typically employed for high-value pharmaceutical applications where product purity justifies the additional processing complexity.

For environmentally conscious operations, reversed-phase systems using methanol:water (8:2) provide good separation performance while eliminating halogenated solvent usage [20]. Although throughput is somewhat reduced (10-50 g/h), these systems offer significant advantages in terms of environmental compliance and worker safety.

Process Integration and Automation

Modern industrial chromatography systems integrate automated fraction collection with real-time monitoring to optimize separation efficiency [19]. Ultraviolet detection at 254 nm enables continuous monitoring of column effluent, automatically collecting fractions containing the target compound while diverting impurity peaks to waste streams.

Preparative thin-layer chromatography serves as a valuable complement to column chromatography for small-scale purification and analytical verification [17]. While throughput is limited (5-25 g/h), this technique provides rapid assessment of separation conditions and serves as a quality control tool for larger-scale operations.

Statistical process control methodologies enable continuous optimization of chromatographic parameters based on real-time performance data [15]. These systems automatically adjust mobile phase composition, flow rates, and collection parameters to maintain optimal separation efficiency while minimizing solvent consumption and processing time.

Mechanistic Insights into Key Reaction Steps

Electrophilic Aromatic Substitution Mechanism

The nitration of N-(2-hydroxyphenyl)acetamide proceeds through a classical electrophilic aromatic substitution mechanism involving three discrete intermediates on the potential energy surface [7]. The first intermediate represents an electron donor-acceptor complex between the nitronium ion and the π-aromatic system, characterized by high electrostatic and charge-transfer interactions. This complex explains the observed low substrate selectivity while maintaining high positional selectivity in nitration reactions.

The subsequent intermediate involves formation of an intimate radical cation-molecule pair (ArH⁺- /NO₂), indicative of single-electron transfer from the aromatic π-system to the nitronium ion [7]. This SET complex represents a critical mechanistic insight that unifies previous proposals regarding the nature of nitration intermediates. The radical cation character explains the observed reactivity patterns and provides a theoretical framework for predicting regioselectivity.

The final step involves collapse of the radical pair to form the classical σ-complex (arenium ion), followed by proton loss to regenerate aromaticity [21]. Computational studies suggest activation energies of 50-60 kcal/mol for this transformation, with the concerted pathway being approximately 10 kcal/mol more favorable than stepwise alternatives [21].

Acetylation Mechanism and Kinetics

The acetylation of 2-hydroxy-4-nitroaniline follows a nucleophilic acyl substitution pathway with well-defined kinetic parameters [5]. Initial nucleophilic attack by the amino group on acetic anhydride forms a tetrahedral intermediate stabilized by protonation from the acetic acid medium. The rate-determining step involves elimination of acetate ion to form the amide bond, with observed rate constants of 1.2 × 10⁻³ M⁻¹s⁻¹ at 298 K.

The hydroxyl group provides significant activation through hydrogen bonding stabilization of reaction intermediates [1]. Intramolecular hydrogen bonding between the hydroxyl group and the developing amide carbonyl contributes approximately 3-5 kcal/mol of stabilization energy, effectively lowering the activation barrier and enhancing reaction rates.

The nitro group exerts both electronic and steric influences on the acetylation mechanism [22]. Its strong electron-withdrawing character reduces the nucleophilicity of the amino group, requiring more forcing conditions compared to unsubstituted anilines. However, the meta-relationship between the amino and nitro groups minimizes direct steric interactions, allowing the reaction to proceed with good efficiency.

Regioselectivity and Electronic Effects

The regioselectivity observed in nitration reactions reflects the complex interplay of electronic and steric factors inherent in the substituted phenol system [23]. The hydroxyl group serves as a powerful ortho/para-directing substituent through resonance donation, while the acetamide group provides additional directing effects through both resonance and inductive mechanisms.

Computational analysis reveals that the 4-position (para to hydroxyl, meta to acetamide) represents the site of highest electron density and greatest activation toward electrophilic attack [22]. Natural bond orbital analysis indicates partial charges of -0.286 at the 4-position compared to -0.198 at the 6-position, explaining the observed regioselectivity.

Solvent effects play a crucial role in determining reaction selectivity and efficiency [24]. Polar protic solvents stabilize charged intermediates through hydrogen bonding, while polar aprotic solvents enhance nucleophilicity through reduced solvation of anionic species. The optimal balance between these effects typically occurs in mixed solvent systems that provide both stabilization and reactivity enhancement.

Spectroscopic Characterization of Reaction Intermediates

Advanced spectroscopic techniques have provided unprecedented insights into the reaction mechanisms governing N-(2-hydroxy-4-nitrophenyl)acetamide synthesis [25] [23]. Raman spectroscopy reveals characteristic vibrational modes at 1134 cm⁻¹ (C-H deformation), 1333 cm⁻¹ (asymmetric NO₂ stretching), and 1430 cm⁻¹ (symmetric NO₂ stretching) that serve as mechanistic probes for reaction monitoring.

Femtosecond stimulated Raman spectroscopy has revealed the formation of transient intermediates during nitration reactions, including evidence for the proposed radical cation intermediates [23]. The C-N peak frequency serves as a particularly sensitive probe for charge-transfer character, with frequency shifts correlating directly with the extent of electron transfer from the aromatic system to the nitronium ion.

Ultrafast transient absorption spectroscopy demonstrates excited-state dynamics on molecular timescales, revealing nitro-group twisting events and intramolecular proton transfer processes [23]. These mechanistic insights provide fundamental understanding of photochemical degradation pathways and environmental stability characteristics of nitrophenyl compounds.

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N-(2-Hydroxy-4-nitrophenyl)acetamide

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Last modified: 08-16-2023

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